molecular formula C24H42NO2P B14340124 N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide CAS No. 102867-82-3

N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide

Cat. No.: B14340124
CAS No.: 102867-82-3
M. Wt: 407.6 g/mol
InChI Key: ODBURZRXPILWES-UHFFFAOYSA-N
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Description

N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide is a complex organic compound with a molecular formula of C24H42NO2P. This compound is known for its unique structural features, which include a phosphoryl group attached to an acetamide backbone. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide typically involves the reaction of octylphenylphosphine oxide with dibutylamine and acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The process is monitored to ensure optimal yield and purity. Advanced purification methods, including distillation and crystallization, are employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The amide group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives and reduced forms of the original compound, which can be further utilized in different chemical processes.

Scientific Research Applications

N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group plays a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition or activation of specific enzymes, thereby exerting its effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diisobutyl-2-[octyl(phenyl)phosphoryl]acetamide
  • N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]propionamide

Uniqueness

N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide stands out due to its specific structural configuration, which imparts unique chemical properties. Compared to similar compounds, it exhibits distinct reactivity patterns and binding affinities, making it valuable for specialized applications in research and industry.

Properties

CAS No.

102867-82-3

Molecular Formula

C24H42NO2P

Molecular Weight

407.6 g/mol

IUPAC Name

N,N-dibutyl-2-[octyl(phenyl)phosphoryl]acetamide

InChI

InChI=1S/C24H42NO2P/c1-4-7-10-11-12-16-21-28(27,23-17-14-13-15-18-23)22-24(26)25(19-8-5-2)20-9-6-3/h13-15,17-18H,4-12,16,19-22H2,1-3H3

InChI Key

ODBURZRXPILWES-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCP(=O)(CC(=O)N(CCCC)CCCC)C1=CC=CC=C1

Origin of Product

United States

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